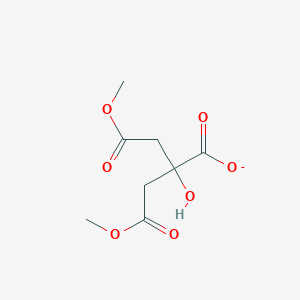

1,5-Dimethyl Citrate

Description

BenchChem offers high-quality 1,5-Dimethyl Citrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Dimethyl Citrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4-methoxy-2-(2-methoxy-2-oxoethyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O7/c1-14-5(9)3-8(13,7(11)12)4-6(10)15-2/h13H,3-4H2,1-2H3,(H,11,12)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYPVOJLUJUWKA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CC(=O)OC)(C(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11O7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to 1,5-Dimethyl Citrate (CAS: 53798-96-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,5-Dimethyl Citrate, a dicarboxylic acid ester with emerging significance in biomedical research. The document details its chemical and physical properties, provides experimental protocols for its synthesis and biological evaluation, and explores its mechanism of action, particularly its anti-inflammatory effects through the NF-κB signaling pathway.

Core Properties and Specifications

1,5-Dimethyl Citrate, also known as 2-Hydroxy-1,2,3-propanetricarboxylic Acid 1,3-Dimethyl Ester or sym-Dimethyl Citrate, is a derivative of citric acid where two of the three carboxylic acid groups are esterified with methanol.[1][2][3][4] This structural modification alters its polarity and biological activity compared to the parent compound, citric acid.[1]

| Property | Value | Reference |

| CAS Number | 53798-96-2 | [1][2][3][4] |

| Molecular Formula | C₈H₁₂O₇ | [2][4] |

| Molecular Weight | 220.18 g/mol | [2][4] |

| Appearance | White to off-white solid | [2] |

| Melting Point | >115°C (decomposition) | [2] |

| Solubility | DMSO, Methanol (Slightly) | [2] |

| Storage | 4°C for long-term storage | [2][3] |

Synthesis and Applications

Synthesis of 1,5-Dimethyl Citrate

The primary method for synthesizing 1,5-Dimethyl Citrate is the Fischer esterification of citric acid with methanol, typically in the presence of an acid catalyst.[1] The selective esterification of the terminal carboxylic acids at positions 1 and 5 is achieved due to the steric hindrance of the central carboxylic acid group.[1]

Experimental Protocol: Synthesis of 1,5-Dimethyl Citrate

Materials:

-

Citric acid (anhydrous)

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or p-Toluenesulfonic acid

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve citric acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 1,5-Dimethyl Citrate by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization.[5]

Workflow for the Synthesis and Purification of 1,5-Dimethyl Citrate

Caption: A flowchart illustrating the synthesis and purification process of 1,5-Dimethyl Citrate.

Application as a Chemical Intermediate

1,5-Dimethyl Citrate serves as a valuable intermediate in organic synthesis. Its structure, containing a free carboxylic acid, a hydroxyl group, and two ester groups, allows for various chemical transformations.[1] A notable application is its use as a protected form of citrate in the synthesis of more complex molecules, such as Mosapride Citric Amide.[2]

Experimental Protocol: General Amide Synthesis from a Carboxylic Acid

Materials:

-

1,5-Dimethyl Citrate

-

Amine (e.g., 4-amino-5-chloro-2-ethoxy-N-((4-(4-fluorobenzyl)morpholin-2-yl)methyl)benzamide for Mosapride synthesis)

-

Coupling agent (e.g., DCC, EDC/HOBt, or B(OCH₂CF₃)₃)[6]

-

Anhydrous solvent (e.g., Dichloromethane, DMF, or Acetonitrile)

Procedure:

-

Dissolve 1,5-Dimethyl Citrate in an anhydrous solvent under an inert atmosphere.

-

Add the amine to the solution.

-

Add the coupling agent portion-wise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

-

Wash the filtrate with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the resulting amide by column chromatography or recrystallization.

Biological Activity and Mechanism of Action

Anti-inflammatory Activity

Recent studies have highlighted the significant anti-inflammatory properties of 1,5-Dimethyl Citrate. It has been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages.

Experimental Protocol: In Vitro Anti-inflammatory Assay

Cell Culture and Treatment:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed the cells in 96-well plates (for NO and cytokine assays) or 6-well plates (for Western blot) and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of 1,5-Dimethyl Citrate for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for the desired time (e.g., 24 hours for NO and cytokine analysis, shorter time points for signaling protein phosphorylation).

Nitric Oxide (NO) Assay (Griess Test):

-

After incubation, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent.

-

Measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.

Cytokine Analysis (ELISA):

-

Collect the cell culture supernatant.

-

Determine the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.[1][3][7]

Western Blot Analysis:

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against p-IκBα, IκBα, p-NF-κB p65, NF-κB p65, iNOS, COX-2, and a loading control (e.g., β-actin).

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of 1,5-Dimethyl Citrate are mediated, at least in part, through the inhibition of the canonical NF-κB signaling pathway. In LPS-stimulated macrophages, LPS binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the IKK complex (IKKα/β/γ). The activated IKK complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This releases the NF-κB (p50/p65) dimer, which then translocates to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, inducing the transcription of cytokines like TNF-α and IL-6, and enzymes such as iNOS and COX-2. 1,5-Dimethyl Citrate has been shown to inhibit the phosphorylation of IKKα/β and IκBα, thereby preventing the nuclear translocation of NF-κB p65 and suppressing the expression of these inflammatory mediators.[8]

NF-κB Signaling Pathway and the Inhibitory Action of 1,5-Dimethyl Citrate

Caption: The inhibitory effect of 1,5-Dimethyl Citrate on the LPS-induced NF-κB signaling pathway.

Antimicrobial Activity

Citrate and its derivatives have been reported to possess antimicrobial properties. While specific studies on 1,5-Dimethyl Citrate are limited, the general antimicrobial activity of citrate-based compounds suggests its potential as an antimicrobial agent. Further investigation is required to determine its spectrum of activity and efficacy.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Materials:

-

1,5-Dimethyl Citrate

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of 1,5-Dimethyl Citrate in a suitable solvent (e.g., DMSO) and then dilute it in MHB to the highest desired concentration.

-

Perform serial two-fold dilutions of the compound in MHB across the wells of a 96-well plate.

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Include positive controls (bacteria in MHB without the compound) and negative controls (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of 1,5-Dimethyl Citrate that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.[9][10][11]

Conclusion

1,5-Dimethyl Citrate is a versatile molecule with demonstrated anti-inflammatory activity and potential applications as an antimicrobial agent and a chemical intermediate. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and development of this promising compound in various scientific and therapeutic areas. The well-defined anti-inflammatory action through the NF-κB pathway presents a clear target for drug development professionals exploring novel treatments for inflammatory diseases.

References

- 1. Determination of TNF-α and IL-6 [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Frontiers | A galactoarabinan-containing glycoprotein isolated from the fruits of Lycium barbarum reverses the tumor-associated macrophage phenotype [frontiersin.org]

- 9. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,5-Dimethyl Citrate: Structure, Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dimethyl Citrate is a dicarboxylic acid methyl ester derived from citric acid, a key intermediate in cellular metabolism. As a derivative, two of the three carboxylic acid groups of citric acid have been converted into methyl esters.[1] This structural modification significantly alters the molecule's polarity, reactivity, and biological profile compared to its parent compound. Found as a natural constituent in plants like sea buckthorn (Hippophae rhamnoides), 1,5-Dimethyl Citrate has garnered attention for its dual role as a versatile chemical intermediate and a bioactive compound with notable anti-inflammatory properties.[1][2]

In synthetic chemistry, it serves as a valuable protected form of citric acid, enabling specific chemical transformations before subsequent deprotection.[1][3] Its application as an intermediate in the production of more complex molecules, such as Mosapride Citric Amide, highlights its industrial relevance.[3][4] From a biomedical perspective, research has demonstrated its ability to suppress inflammatory mediators in macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases.[1][2]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis protocols, and biological activities of 1,5-Dimethyl Citrate to support ongoing and future research and development efforts.

Chemical Identity and Structure

1,5-Dimethyl Citrate is systematically known as 2-hydroxy-1,2,3-propanetricarboxylic acid 1,3-dimethyl ester.[5] Its core structure consists of a propane backbone with three carboxylic acid groups and one hydroxyl group. The terminal carboxylic acid groups at positions 1 and 5 are esterified with methyl groups, leaving the central carboxylic acid group free. This selective esterification is due to the terminal groups being more sterically accessible and reactive than the central one.[1]

Table 1: Chemical Identifiers for 1,5-Dimethyl Citrate

| Identifier | Value |

| IUPAC Name | 2-hydroxy-4-methoxy-2-(2-methoxy-2-oxoethyl)-4-oxobutanoate[6] |

| Synonyms | sym-Dimethyl Citrate; 2-Hydroxy-1,2,3-propanetricarboxylic Acid 1,3-Dimethyl Ester[3][4][5] |

| CAS Number | 53798-96-2[3][5] |

| Molecular Formula | C₈H₁₂O₇[3][5] |

| Molecular Weight | 220.18 g/mol [3][5] |

| Canonical SMILES | COC(=O)CC(CC(=O)OC)(C(=O)O)O |

| InChI Key | XLYPVOJLUJUWKA-UHFFFAOYSA-N |

Physicochemical Properties

1,5-Dimethyl Citrate is typically supplied as a highly purified, white to off-white solid.[3] Its physical and chemical characteristics are essential for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties of 1,5-Dimethyl Citrate

| Property | Value | Source(s) |

| Appearance | White to off-white solid | [3] |

| Purity | ≥95% | [3] |

| Melting Point | >115°C (decomposes) | [3] |

| Solubility | Slightly soluble in DMSO and Methanol | [3] |

| Storage Temperature | Long-term: 4°C; Short-term: Room Temperature | [3] |

Synthesis and Chemical Reactivity

The primary route for synthesizing 1,5-Dimethyl Citrate is the acid-catalyzed esterification of citric acid with methanol.[1] This reaction leverages the differential reactivity of the carboxylic acid groups to achieve selective esterification of the two terminal positions.

General workflow for the synthesis of 1,5-Dimethyl Citrate.

As a chemical intermediate, 1,5-Dimethyl Citrate serves as a "protected" version of citric acid. The methyl ester groups can mask the terminal carboxylic acids while other chemical modifications are made to the molecule, such as forming an amide with the free central carboxyl group. The esters can later be hydrolyzed to regenerate the carboxylic acids if needed.[1]

Role of 1,5-Dimethyl Citrate as a protected intermediate.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and analysis of 1,5-Dimethyl Citrate in a research setting.

Protocol 5.1: Synthesis via Acid-Catalyzed Esterification

This protocol is adapted from general methods for esterifying citric acid.[7]

-

Reaction Setup: Combine citric acid with an excess of methanol in a round-bottom flask equipped with a reflux condenser.

-

Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

-

Reflux: Heat the mixture to reflux for several hours to facilitate the esterification reaction.

-

Water Removal: Periodically or continuously remove the water generated during the reaction using a Dean-Stark apparatus or by distillation to drive the equilibrium towards the product.

-

Workup: After cooling, neutralize the acid catalyst. The crude product can be purified by dissolving the residue in water, followed by cooling, crystallization, filtration, and washing to yield the final product.

Protocol 5.2: Thin-Layer Chromatography (TLC) Analysis

A standard method for monitoring reaction progress and assessing purity is provided below.[3]

-

Stationary Phase: Silica gel (SiO₂) plate.

-

Mobile Phase: A mixture of Dichloromethane, Methanol, and Acetic Acid in a 9:1:0.1 ratio.

-

Visualization: Staining with Anisaldehyde-Methanol-Sulfuric Acid (AMCS) reagent.

-

Expected Rf Value: Approximately 0.70.[3]

Protocol 5.3: Structural Identification

The identity and purity of 1,5-Dimethyl Citrate are typically confirmed using a combination of spectroscopic techniques.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR & ¹³C NMR: Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). The resulting spectra are analyzed for characteristic chemical shifts and coupling patterns corresponding to the methyl ester groups and the citrate backbone. A distinctive chemical shift has been noted at 2.1 ppm.[8]

-

-

Mass Spectrometry (MS):

-

Mass spectrometric analysis is performed to confirm the molecular weight of the compound (220.18 g/mol ) and to study its fragmentation patterns, further verifying the structure.[3]

-

Biological Activity and Signaling Pathways

Recent studies have highlighted the significant anti-inflammatory properties of 1,5-Dimethyl Citrate, particularly its effects on macrophage-mediated inflammation.

Anti-Inflammatory Effects

In studies using RAW 264.7 mouse macrophages stimulated with lipopolysaccharide (LPS), 1,5-Dimethyl Citrate has been shown to exert potent anti-inflammatory effects.[2] LPS, a component of Gram-negative bacteria, triggers a strong inflammatory response by activating macrophages through the Toll-like receptor 4 (TLR4), leading to the activation of the NF-κB signaling pathway.[9] This activation results in the production of various pro-inflammatory mediators.

1,5-Dimethyl Citrate has been demonstrated to significantly inhibit the production of:

-

Nitric Oxide (NO): By suppressing the expression of inducible nitric oxide synthase (iNOS).[2]

-

Prostaglandins: By suppressing the expression of cyclooxygenase-2 (COX-2).[2]

-

Pro-inflammatory Cytokines: Markedly reducing the secretion of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[2]

The mechanism involves the downregulation of key proteins in the NF-κB pathway, including IKKα/β, I-κBα, and the NF-κB p65 subunit.[2]

Inhibition of LPS-induced inflammatory pathway by 1,5-Dimethyl Citrate.

Summary and Conclusion

1,5-Dimethyl Citrate is a well-characterized derivative of citric acid with significant potential in both synthetic chemistry and pharmacology. Its defined chemical and physical properties, established synthesis protocols, and role as a protected intermediate make it a valuable tool for chemists. Furthermore, its demonstrated ability to suppress key pro-inflammatory pathways in macrophages positions it as a promising lead compound for the development of new anti-inflammatory therapies. This guide provides the foundational technical data required for professionals in research and drug development to effectively utilize and explore the full potential of this versatile molecule.

References

- 1. 1,5-Dimethyl Citrate | 53798-96-2 | Benchchem [benchchem.com]

- 2. Inhibitory Effect of 1,5-Dimethyl Citrate from Sea Buckthorn (Hippophae rhamnoides) on Lipopolysaccharide-Induced Inflammatory Response in RAW 264.7 Mouse Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. theclinivex.com [theclinivex.com]

- 5. scbt.com [scbt.com]

- 6. Dimethyl citrate | C8H11O7- | CID 57350689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN1222503A - Synthesis of trimethyl citrate - Google Patents [patents.google.com]

- 8. cymitquimica.com [cymitquimica.com]

- 9. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1,5-Dimethyl Citrate from Citric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,5-dimethyl citrate from citric acid, a process of significant interest in chemical and pharmaceutical research. 1,5-Dimethyl citrate serves as a valuable intermediate in the synthesis of more complex molecules, including the pharmaceutical agent Mosapride Citric Amide.[1][2] This document outlines the core chemical principles, detailed experimental methodologies, and quantitative data to support researchers in the effective production and purification of this compound.

Core Synthesis Pathway: Esterification of Citric Acid

The primary and most direct route for the synthesis of 1,5-dimethyl citrate is the esterification of citric acid with methanol.[1] This reaction involves the selective esterification of the two terminal carboxylic acid groups of the citric acid molecule, leaving the central carboxylic acid group free. The reaction is typically facilitated by an acid catalyst to increase the reaction rate.[1]

Achieving high selectivity for 1,5-dimethyl citrate presents a key challenge due to the presence of three carboxylic acid groups with varying steric hindrance and electronic environments. The reaction can potentially yield a mixture of mono-, di-, and trimethyl esters.[1] Therefore, careful control of reaction conditions is crucial to maximize the yield of the desired diester.

Caption: General reaction pathway for the synthesis of 1,5-dimethyl citrate.

Experimental Protocols

While specific literature detailing the synthesis of 1,5-dimethyl citrate is not abundant, protocols for similar citrate esters can be adapted. The following is a generalized protocol based on the synthesis of other citrate esters, which can be optimized for the production of 1,5-dimethyl citrate.

Materials and Equipment:

-

Citric acid (monohydrate or anhydrous)

-

Methanol

-

Acid catalyst (e.g., p-toluenesulfonic acid, benzenesulfonic acid)[3]

-

Solvent for azeotropic distillation (e.g., benzene, toluene)

-

Neutralizing agent (e.g., 5% sodium bicarbonate solution)[4]

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Activated carbon for decolorization[4]

-

Standard laboratory glassware including a three-neck flask, stirrer, reflux condenser, and a Dean-Stark or similar water separator.

-

Heating mantle and oil bath

-

Rotary evaporator

General Synthesis Procedure:

-

Reaction Setup: In a three-neck flask equipped with a stirrer, reflux condenser, and a water separator, add citric acid, methanol, and the acid catalyst.[5] For example, a molar ratio of citric acid to methanol of 1:2 to 1:4 could be a starting point, with the catalyst at 0.5-2% by mass of the citric acid.

-

Esterification: The mixture is heated to reflux. The temperature will depend on the solvent used for azeotropic distillation, typically in the range of 65-140°C.[3][5] Water produced during the esterification is continuously removed via the water separator to drive the reaction towards the products.[3][5] The reaction progress can be monitored by measuring the amount of water collected or by techniques such as thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, the excess methanol and the azeotropic solvent are removed by distillation, initially at atmospheric pressure and then under reduced pressure.[5]

-

The remaining crude product is cooled and then neutralized with a base solution, such as 5% sodium bicarbonate, to remove the acid catalyst and any unreacted citric acid.[4]

-

The organic layer is separated, washed with water until neutral, and then dried over an anhydrous drying agent.

-

-

Purification:

-

The crude product can be decolorized by treating with activated carbon.[4]

-

Final purification is typically achieved by vacuum distillation to obtain pure 1,5-dimethyl citrate.

-

Caption: A generalized experimental workflow for the synthesis and purification of 1,5-dimethyl citrate.

Data Presentation

The following tables summarize key quantitative data related to 1,5-dimethyl citrate and representative data from the synthesis of similar citrate esters.

Table 1: Physicochemical Properties of 1,5-Dimethyl Citrate

| Property | Value | Reference |

| CAS Number | 53798-96-2 | [6] |

| Molecular Formula | C₈H₁₂O₇ | [6] |

| Molecular Weight | 220.18 g/mol | [6] |

| Appearance | White to off-white solid | [2] |

| Melting Point | >115°C (decomposes) | [2] |

| Solubility | DMSO, Methanol (Slightly) | [2] |

Table 2: Representative Reaction Conditions and Yields for Citrate Ester Synthesis

| Citrate Ester | Reactants | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Trimethyl Citrate | Citric acid, Methanol | p-Toluenesulfonic acid | 65-75 | 3-6 (multiple cycles) | >80 | >98 | [3] |

| Triethyl Citrate | Citric acid, Ethanol | Benzenesulfonic acid | 63-90 | 21-49 | - | - | [5] |

| Tri-n-butyl Citrate | Citric acid, n-Butanol | Benzenesulfonic acid | 100-140 | 2.5 | - | - | [5] |

| Citrate Ester | Citric acid, Fatty alcohol | 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride | 60-100 | 2-4 | 85-87 | 99.1 | [4] |

Note: The yields and purities reported are for the corresponding tri-esters, but the conditions provide a valuable starting point for the optimization of 1,5-dimethyl citrate synthesis.

Conclusion

The synthesis of 1,5-dimethyl citrate from citric acid via acid-catalyzed esterification with methanol is a feasible and direct method. The primary challenge lies in controlling the selectivity of the reaction to favor the formation of the diester over other esterified products. By carefully controlling the stoichiometry of the reactants, utilizing an appropriate acid catalyst, and efficiently removing water from the reaction mixture, a high yield of the desired product can be achieved. The purification protocol involving neutralization, washing, and vacuum distillation is critical for obtaining high-purity 1,5-dimethyl citrate suitable for further applications in research and drug development. This guide provides a solid foundation for researchers to develop and optimize their own synthesis protocols for this important chemical intermediate.

References

- 1. 1,5-Dimethyl Citrate | 53798-96-2 | Benchchem [benchchem.com]

- 2. usbio.net [usbio.net]

- 3. CN1222503A - Synthesis of trimethyl citrate - Google Patents [patents.google.com]

- 4. CN105384636B - A kind of preparation method of citrate - Google Patents [patents.google.com]

- 5. CN101830803A - Method for synthesizing citric acid ester type compound - Google Patents [patents.google.com]

- 6. scbt.com [scbt.com]

Natural Sources of 1,5-Dimethyl Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and experimental protocols related to 1,5-Dimethyl Citrate. The information is tailored for professionals in research and drug development, with a focus on detailed methodologies and data presentation.

Natural Occurrences of 1,5-Dimethyl Citrate

1,5-Dimethyl Citrate is a derivative of citric acid, a compound ubiquitous in the plant kingdom. While it is described as a simple derivative present in many plants and fruits, the primary and most thoroughly documented natural source is the fruit of Sea Buckthorn (Hippophae rhamnoides L.).[1][2] Phytochemical analyses of Sea Buckthorn berries have led to the successful isolation and identification of 1,5-Dimethyl Citrate among other organic acid derivatives.[3][4]

Despite the general assertion of its presence in various flora, specific quantitative data and identification in other plant species are not extensively reported in current scientific literature. Therefore, Hippophae rhamnoides remains the cornerstone for research into the natural sourcing of this compound.

Quantitative Analysis

A significant gap in the current body of research is the lack of quantitative data for 1,5-Dimethyl Citrate in its natural sources. While its presence is confirmed, the precise concentration in Sea Buckthorn or other potential plant sources has not been detailed.

Table 1: Documented Natural Sources and Quantitative Data for 1,5-Dimethyl Citrate

| Natural Source | Plant Part | Concentration | Reference |

| Sea Buckthorn (Hippophae rhamnoides L.) | Fruit (Berry) | Not Quantitatively Reported | Baek et al., 2020[1][2] |

Biosynthesis of 1,5-Dimethyl Citrate

The precise biosynthetic pathway for 1,5-Dimethyl Citrate has not been fully elucidated in plants. However, a hypothetical pathway can be proposed based on the known biosynthesis of citric acid and the common mechanisms of ester formation in plant secondary metabolism.

The pathway likely begins with the formation of citric acid, a key intermediate in the tricarboxylic acid (TCA) or Krebs cycle. The subsequent methylation of the carboxyl groups is catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases.[5][6] In plants, the SABATH family of methyltransferases is known to catalyze the methylation of carboxyl groups on a variety of small molecules, including plant hormones and other specialized metabolites.[7] It is plausible that one or more enzymes from this family, or a similar class of carboxyl methyltransferases, are responsible for the sequential methylation of citric acid to form 1,5-Dimethyl Citrate, using SAM as the methyl group donor.

Experimental Protocols

The following protocols are based on the methodology reported for the isolation and identification of 1,5-Dimethyl Citrate from the fruits of Hippophae rhamnoides.[1]

Isolation and Purification

This process involves solvent extraction, fractionation, and chromatographic separation to isolate the target compound from the complex matrix of the plant material.

4.1.1 Plant Material and Extraction

-

Obtain dried fruits of Hippophae rhamnoides.

-

Prepare an aqueous extract powder from the fruit material.

-

Suspend the aqueous extract powder (e.g., 270 g) in distilled water (e.g., 700 mL).

4.1.2 Solvent Fractionation

-

Perform sequential liquid-liquid partitioning of the aqueous suspension.

-

Use solvents of increasing polarity: n-hexane, dichloromethane (CH₂Cl₂), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Collect the resulting soluble layers. The 1,5-Dimethyl Citrate is primarily found in the dichloromethane-soluble fraction.

4.1.3 Chromatographic Separation

-

Subject the dried dichloromethane-soluble layer (e.g., 3.4 g) to silica gel column chromatography.

-

Elute the column using a gradient solvent system, such as dichloromethane/methanol (e.g., starting from 100:1 and progressing to 1:1), to yield multiple fractions.

-

Analyze the resulting fractions (e.g., using TLC or analytical HPLC) to identify those containing the target compound.

-

Pool the relevant fractions and subject them to further purification using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure 1,5-Dimethyl Citrate.

Structural Elucidation

The definitive identification of the isolated compound is achieved through spectroscopic analysis.

4.2.1 Mass Spectrometry (MS)

-

Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

-

Purpose: To determine the exact mass and molecular formula of the compound.

-

Expected Result: An observed mass corresponding to the molecular formula of 1,5-Dimethyl Citrate (C₈H₁₂O₇).

4.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Techniques: ¹H NMR and ¹³C NMR spectroscopy.

-

Purpose: To determine the chemical structure by analyzing the magnetic properties of atomic nuclei.

-

¹H NMR Data (as reported): δH 3.73 (3H, s, 5-OCH₃), 3.67 (3H, s, 1-OCH₃), 2.85 (2H, d, J = 15.5 Hz, H-2 or H-4), 2.76 (2H, d, J = 15.5 Hz, H-2 or H-4).

-

¹³C NMR Data (as reported): δC 174.4 (C-6), 171.0 (C-1 and C-5), 73.1 (C-3), 52.8 (5-OCH₃), 51.9 (1-OCH₃), 42.9 (C-2 and C-4).

Conclusion

1,5-Dimethyl Citrate is a bioactive compound with its most well-characterized natural source being the fruit of Sea Buckthorn (Hippophae rhamnoides). While its presence in other plants is likely, this remains an under-investigated area. The development of a full understanding of this compound's role in plant metabolism and its potential for therapeutic applications is contingent on future research focusing on two key areas: the quantitative analysis of its concentration in various natural sources and the definitive elucidation of its biosynthetic pathway in plants. The protocols outlined in this guide provide a solid foundation for researchers to pursue further investigation into this promising natural product.

References

- 1. mdpi.com [mdpi.com]

- 2. Inhibitory Effect of 1,5-Dimethyl Citrate from Sea Buckthorn (Hippophae rhamnoides) on Lipopolysaccharide-Induced Inflammatory Response in RAW 264.7 Mouse Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Phytochemical Analysis of the Fruits of Sea Buckthorn (Hippophae rhamnoides): Identification of Organic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Functional Diversification and Structural Origins of Plant Natural Product Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Function and Evolution of the Plant MES Family of Methylesterases - PMC [pmc.ncbi.nlm.nih.gov]

1,5-Dimethyl Citrate: An Obscure Molecule with Limited Publicly Available Research

Despite a comprehensive search of available scientific and historical databases, detailed information regarding the discovery, history, and specific biological functions of 1,5-Dimethyl Citrate (CAS Number: 53798-96-2) remains elusive. This scarcity of data prevents the creation of an in-depth technical guide as requested.

1,5-Dimethyl Citrate, also known by its systematic name 2-Hydroxy-1,2,3-propanetricarboxylic Acid 1,3-Dimethyl Ester, is commercially available as a chemical for research purposes. Its basic chemical properties are documented, including its molecular formula (C8H12O7). However, beyond this fundamental identification, there is a notable absence of published literature detailing its origin, the researchers who may have first synthesized or identified it, and the timeline of its scientific exploration.

Our investigation into the broader category of citrate esters reveals a rich history of their synthesis and application, primarily as non-toxic plasticizers in polymers, as solvents in various industries, and as components in food and pharmaceutical products. The parent molecule, citric acid, has a well-documented history, from its initial isolation from lemon juice by Carl Wilhelm Scheele in 1784 to its large-scale industrial production through microbial fermentation. This extensive body of knowledge on citric acid and its other esters, such as triethyl citrate and tributyl citrate, does not, however, extend to the specific 1,5-dimethyl ester variant.

Furthermore, searches for biological activity or specific mechanisms of action for 1,5-Dimethyl Citrate have not yielded any significant findings. There is no readily available information on its involvement in any signaling pathways, its potential therapeutic effects, or any drug development research in which it may have been a subject.

Consequently, the core requirements for a technical guide—including historical milestones, detailed experimental protocols for its synthesis and study, quantitative data on its properties and effects, and diagrams of its biological interactions—cannot be met at this time due to the lack of primary research and review articles in the public domain.

It is possible that research on 1,5-Dimethyl Citrate exists in proprietary industrial archives or in specialized, non-public databases. However, based on the extensive search of publicly accessible information, it appears to be a compound that has not been a significant focus of academic or industrial research. Therefore, a comprehensive technical guide on its discovery and history cannot be produced.

what is sym-Dimethyl Citrate

An In-depth Technical Guide to sym-Dimethyl Citrate for Researchers, Scientists, and Drug Development Professionals

Introduction

sym-Dimethyl Citrate, also known as 1,5-Dimethyl Citrate, is a diester derivative of citric acid. This whitepaper provides a comprehensive overview of its chemical properties, synthesis, and biological activities, with a particular focus on its anti-inflammatory effects. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

sym-Dimethyl Citrate is a white to off-white solid compound. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂O₇ | [1][2] |

| Molecular Weight | 220.18 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | >115°C (decomposition) | [1] |

| Solubility | Soluble in DMSO, slightly soluble in Methanol | [1] |

| CAS Number | 53798-96-2 | [1][2] |

| Synonyms | 1,5-Dimethyl Citrate, 2-Hydroxy-1,2,3-propanetricarboxylic Acid 1,3-Dimethyl Ester | [1] |

| Computed XLogP3 | -0.7 | [3] |

**3. Synthesis and Purification

The primary method for synthesizing sym-Dimethyl Citrate is through the acid-catalyzed esterification of citric acid with methanol. Another potential route is the selective hydrolysis of trimethyl citrate.

Experimental Protocol: Acid-Catalyzed Esterification of Citric Acid

This protocol describes a general procedure for the synthesis of sym-Dimethyl Citrate.

Materials:

-

Citric acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or p-toluenesulfonic acid

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve citric acid in an excess of anhydrous methanol. A molar ratio of approximately 1:2.5 to 1:3 (citric acid to methanol) is recommended to favor the formation of the dimethyl ester.

-

Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.

-

Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

The crude sym-Dimethyl Citrate can be further purified by recrystallization or column chromatography.

Purification

Purification of the synthesized sym-Dimethyl Citrate can be achieved through standard laboratory techniques.

Thin-Layer Chromatography (TLC) Conditions:

-

Stationary Phase: Silica gel (SiO₂)

-

Mobile Phase: Dichloromethane : Methanol : Acetic Acid = 9:1:0.1

-

Visualization: Anisaldehyde-Molybdo-Ceric (AMC) stain

-

Rf Value: Approximately 0.70[1]

Biological Activity: Anti-inflammatory Properties

sym-Dimethyl Citrate has demonstrated significant anti-inflammatory effects. Studies have shown its ability to inhibit the inflammatory response in lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages.[4]

Mechanism of Action

The anti-inflammatory mechanism of sym-Dimethyl Citrate involves the modulation of the NF-κB signaling pathway. It has been shown to:

-

Inhibit the production of nitric oxide (NO).[4]

-

Suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4]

-

Inhibit the phosphorylation of IKKα/β and I-κBα, leading to the suppression of NF-κB p65 activation.[4]

-

Reduce the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[4]

Experimental Protocols and Visualizations

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of sym-Dimethyl Citrate on the LPS-induced NF-κB signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by sym-Dimethyl Citrate.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow to assess the anti-inflammatory activity of sym-Dimethyl Citrate.

Caption: Experimental workflow for evaluating anti-inflammatory activity.

Conclusion

sym-Dimethyl Citrate is a readily synthesizable derivative of citric acid with promising anti-inflammatory properties. Its ability to inhibit the NF-κB signaling pathway makes it a compound of interest for further investigation in the development of novel therapeutic agents for inflammatory diseases. This guide provides foundational technical information to support such research endeavors.

References

An In-depth Technical Guide to 2-Hydroxy-1,2,3-propanetricarboxylic Acid 1,3-Dimethyl Ester (1,5-Dimethyl Citrate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-1,2,3-propanetricarboxylic Acid 1,3-Dimethyl Ester, also known as 1,5-Dimethyl Citrate, is a derivative of the ubiquitous metabolic intermediate, citric acid. This whitepaper provides a comprehensive technical overview of 1,5-dimethyl citrate, detailing its physicochemical properties, synthesis, and significant potential in drug development, particularly as an anti-inflammatory agent. The document outlines its mechanism of action, focusing on the inhibition of the NF-κB signaling pathway. Detailed experimental protocols for its synthesis and for assessing its biological activity are provided to facilitate further research and application in the field.

Introduction

1,5-Dimethyl citrate is a diester of citric acid where the carboxylic acid groups at positions 1 and 3 are esterified with methanol.[1] This structural modification alters the polarity and reactivity of the parent citric acid molecule, leading to distinct biological activities.[1] While citric acid itself plays a central role in cellular metabolism, its derivatives, such as 1,5-dimethyl citrate, are gaining attention for their therapeutic potential.[1] Notably, this compound has been identified as a natural product in sources like sea buckthorn (Hippophae rhamnoides).[1][2] Recent studies have highlighted its anti-inflammatory properties, making it a person of interest for the development of novel therapeutics for inflammatory diseases.[1][2] This guide aims to consolidate the current knowledge on 1,5-dimethyl citrate, providing a foundational resource for researchers and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of 1,5-dimethyl citrate is presented in Table 1. This data is crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| Synonyms | 2-Hydroxy-1,2,3-propanetricarboxylic Acid 1,3-Dimethyl Ester, sym-Dimethyl Citrate | [3] |

| CAS Number | 53798-96-2 | [3] |

| Molecular Formula | C₈H₁₂O₇ | [3] |

| Molecular Weight | 220.18 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Melting Point | >115°C (with decomposition) | [3] |

| Solubility | Soluble in DMSO, slightly soluble in Methanol | [3] |

| Purity | ≥95% | [3] |

Synthesis

The primary method for synthesizing 1,5-dimethyl citrate is through the acid-catalyzed esterification of citric acid with methanol.[1] The two terminal carboxylic acid groups of citric acid are more sterically accessible and therefore more reactive than the central carboxylic acid group, allowing for selective diesterification under controlled conditions.[1]

Experimental Protocol: Synthesis of 1,5-Dimethyl Citrate

This protocol is adapted from general esterification procedures for citric acid.

Materials:

-

Citric acid (anhydrous)

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or other suitable acid catalyst

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve citric acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1,5-dimethyl citrate.

-

Purify the crude product by column chromatography on silica gel if necessary.

Biological Activity and Mechanism of Action

1,5-Dimethyl citrate has demonstrated significant anti-inflammatory properties. Its primary mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

In lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages, 1,5-dimethyl citrate has been shown to suppress the inflammatory cascade by targeting multiple points in the NF-κB pathway.[2] It inhibits the phosphorylation and subsequent degradation of the Inhibitor of kappa B alpha (IκBα) by targeting the IκB kinase (IKK) complex (IKKα/β).[2] This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.[2]

Downstream Effects on Inflammatory Mediators

The inhibition of NF-κB activation by 1,5-dimethyl citrate leads to a significant reduction in the production of key pro-inflammatory mediators. This includes the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2]

The inhibitory concentration (IC50) for nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells has been determined to be 39.76 ± 0.16 μM.[2]

Experimental Protocols for Biological Activity Assessment

Anti-inflammatory Assay in RAW 264.7 Cells

This protocol outlines the procedure to assess the anti-inflammatory activity of 1,5-dimethyl citrate by measuring nitric oxide production.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

1,5-Dimethyl Citrate

-

Griess Reagent

-

Sodium nitrite standard solution

-

96-well cell culture plates

Procedure:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of 1,5-dimethyl citrate for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of nitric oxide inhibition compared to the LPS-treated control group.

Western Blot Analysis of NF-κB Pathway Proteins

This protocol describes the detection of key proteins in the NF-κB pathway by Western blotting.

Materials:

-

RAW 264.7 cells treated as described in section 5.1.

-

Cell lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-IKKα/β, anti-IκBα, anti-p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and determine the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for at least 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

ELISA for Pro-inflammatory Cytokines

This protocol details the quantification of TNF-α and IL-6 in the cell culture supernatant.

Materials:

-

Cell culture supernatant from treated RAW 264.7 cells.

-

ELISA kits for mouse TNF-α and IL-6.

-

Microplate reader.

Procedure:

-

Perform the ELISA according to the manufacturer's protocol for the specific kits.

-

Briefly, coat the ELISA plate with the capture antibody.

-

Add the cell culture supernatants and standards to the wells.

-

Add the detection antibody, followed by the enzyme conjugate.

-

Add the substrate and stop the reaction.

-

Measure the absorbance at the specified wavelength.

-

Calculate the concentrations of TNF-α and IL-6 in the samples based on the standard curve.

Potential in Drug Development

The potent anti-inflammatory properties of 1,5-dimethyl citrate, coupled with its natural origin, position it as a promising candidate for further preclinical and clinical development. Its ability to modulate the NF-κB pathway suggests its potential utility in a range of inflammatory conditions, including autoimmune diseases, neuroinflammation, and certain types of cancer where inflammation plays a critical role. Further studies are warranted to explore its pharmacokinetic and pharmacodynamic profiles, as well as its safety and efficacy in in vivo models. The lack of information on its effects on other key inflammatory signaling pathways, such as the MAPK pathway, represents an area for future investigation to fully elucidate its therapeutic potential.

Conclusion

2-Hydroxy-1,2,3-propanetricarboxylic Acid 1,3-Dimethyl Ester (1,5-Dimethyl Citrate) is a molecule with significant and underexplored therapeutic potential. Its well-defined anti-inflammatory mechanism of action, centered on the inhibition of the NF-κB signaling pathway, provides a strong rationale for its further investigation in the context of drug development. This technical guide consolidates the available data and provides detailed methodologies to support and encourage future research into this promising compound.

References

physical and chemical properties of 1,5-Dimethyl Citrate

An In-Depth Technical Guide to 1,5-Dimethyl Citrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dimethyl Citrate is a derivative of citric acid, a fundamental molecule in cellular metabolism.[1] As a dimethyl ester of citric acid, two of its three carboxylic acid groups are converted into methyl esters.[1] This structural modification alters the molecule's polarity and reactivity compared to its parent compound. It is found as a natural constituent in various plant species and serves as a versatile intermediate in synthetic chemistry.[1] This guide provides a comprehensive overview of the , detailed experimental protocols, and key chemical pathways.

Core Physical and Chemical Properties

The fundamental properties of 1,5-Dimethyl Citrate are summarized below, providing a baseline for its use in research and development.

| Property | Value | Source(s) |

| CAS Number | 53798-96-2 | [2] |

| Molecular Formula | C₈H₁₂O₇ | [2] |

| Molecular Weight | 220.18 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | >115°C (decomposes) | [2] |

| Solubility | Soluble in DMSO, Slightly soluble in Methanol | [2] |

| Purity | ≥95% | [2] |

| Synonyms | 2-Hydroxy-1,2,3-propanetricarboxylic Acid 1,3-Dimethyl Ester; sym-Dimethyl Citrate | [2][3] |

Spectroscopic and Analytical Data

Detailed analytical data is crucial for the accurate identification and characterization of 1,5-Dimethyl Citrate.

| Analytical Method | Conditions & Results | Source(s) |

| ¹H NMR | Performed in DMSO-d6 for identity determination. | [2] |

| ¹³C NMR | Performed in DMSO-d6 for identity determination. Key signals include two symmetrical ester carbonyl groups, a tertiary carbon (C-3) at δC 73.3, and two symmetrical methylene groups (C-2, C-4) at δC 43.1. | [1][2] |

| Mass Spectrometry | Used to confirm molecular weight and formula. | [1][2] |

| Thin-Layer Chromatography (TLC) | Stationary Phase: SiO₂ Mobile Phase: Dichloromethane : Methanol : Acetic Acid (9:1:0.1) Visualization: AMCS Rf Value: 0.70 | [2] |

| Elemental Analysis | Calculated %C: 43.64 Calculated %H: 5.49 | [2] |

Experimental Protocols

Detailed methodologies are essential for the replication of experiments and the synthesis of 1,5-Dimethyl Citrate.

Chemical Synthesis: Acid-Catalyzed Esterification

The primary route for synthesizing 1,5-Dimethyl Citrate is the esterification of citric acid with methanol, typically facilitated by an acid catalyst.[1] The terminal carboxylic acid groups at positions 1 and 5 are sterically more accessible and therefore more reactive than the central carboxylic acid group.[1]

Protocol:

-

Reaction Setup: Combine citric acid and methanol in a reaction vessel.

-

Catalysis: Add a suitable acid catalyst (e.g., p-toluenesulfonic acid) to the mixture.[4]

-

Reaction Conditions: Heat the mixture under reflux to drive the esterification reaction.

-

Workup: After the reaction is complete, the excess methanol and water formed during the reaction are removed, often by distillation.

-

Purification: The crude product is then purified, typically using chromatographic techniques, to isolate 1,5-Dimethyl Citrate.[1]

Caption: Acid-catalyzed esterification of citric acid.

Extraction from Natural Sources and Purification

1,5-Dimethyl Citrate has been isolated from various plant sources.[1] The general workflow involves extraction followed by purification.

Protocol:

-

Extraction: Metabolites are extracted from the plant material using an appropriate solvent.

-

Crude Extract Preparation: The solvent is evaporated to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to various chromatographic techniques (e.g., column chromatography) to separate and isolate 1,5-Dimethyl Citrate from other co-extracted compounds.[1]

Analytical Characterization Workflow

A combination of spectroscopic and chromatographic methods is used to confirm the identity and purity of 1,5-Dimethyl Citrate.

Caption: Workflow for analytical characterization.

Chemical Reactivity and Applications

The functional groups of 1,5-Dimethyl Citrate—a free carboxylic acid, a hydroxyl group, and two ester groups—make it a useful intermediate in organic synthesis.[1]

Key Reactions

-

Hydrolysis: The methyl ester groups can be selectively hydrolyzed under acidic or basic conditions to regenerate the corresponding carboxylic acids. This makes it a useful protected form of citric acid in multi-step syntheses.[1]

-

Amide Bond Formation: The presence of a free carboxylic acid allows for the formation of amide bonds through reaction with an amine. This reactivity is utilized in the synthesis of more complex molecules, such as Mosapride Citric Amide.[1][2]

-

Complexation: The free carboxylic acid and hydroxyl group can participate in the formation of metal complexes, for instance, with tin(II).[1]

Caption: Reactivity of 1,5-Dimethyl Citrate.

Storage and Stability

For short-term use, 1,5-Dimethyl Citrate can be stored at room temperature. Long-term storage is recommended at 4°C for periods up to six months.[2] For maximum product recovery, it is advised to centrifuge the vial before opening.[2]

References

An In-depth Technical Guide to the Solubility and Stability of 1,5-Dimethyl Citrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Dimethyl Citrate is a derivative of citric acid that serves as a valuable intermediate in organic synthesis and has demonstrated potential as a bioactive molecule with anti-inflammatory properties. A thorough understanding of its solubility and stability is paramount for its effective use in research and drug development, ensuring accurate experimental outcomes, viable formulation strategies, and reliable storage. This technical guide provides a comprehensive overview of the current knowledge on the solubility and stability of 1,5-Dimethyl Citrate. It includes available qualitative solubility data, recommended storage conditions, and detailed experimental protocols for researchers to determine quantitative solubility and conduct comprehensive stability assessments. Additionally, this guide outlines a general analytical methodology for its quantification and illustrates its role in the context of inflammatory signaling pathways.

Physicochemical Properties of 1,5-Dimethyl Citrate

A summary of the key physicochemical properties of 1,5-Dimethyl Citrate is presented in Table 1. This data is essential for understanding its behavior in various experimental and formulation settings.

| Property | Value | Reference |

| CAS Number | 53798-96-2 | [1][2][3] |

| Molecular Formula | C₈H₁₂O₇ | [1][2][3] |

| Molecular Weight | 220.18 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | >115°C (decomposition) | [1] |

| IUPAC Name | 2-hydroxy-4-methoxy-2-(2-methoxy-2-oxoethyl)-4-oxobutanoic acid | [2] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor influencing its absorption, bioavailability, and formulation design. Currently, only qualitative solubility data for 1,5-Dimethyl Citrate is publicly available.

Qualitative Solubility Data

The known qualitative solubility of 1,5-Dimethyl Citrate is summarized in Table 2.

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1][4] |

| Methanol | Slightly Soluble | [1][4] |

Experimental Protocol for Quantitative Solubility Determination

To facilitate further research, a detailed protocol for the quantitative determination of 1,5-Dimethyl Citrate solubility is provided below. This protocol can be adapted for various solvents relevant to specific research or formulation needs.

Objective: To determine the equilibrium solubility of 1,5-Dimethyl Citrate in various solvents at a specified temperature.

Materials:

-

1,5-Dimethyl Citrate

-

Selected solvents (e.g., water, ethanol, DMSO, methanol, propylene glycol)

-

Thermostatic shaker or water bath

-

Calibrated analytical balance

-

Vials with screw caps

-

Centrifuge

-

HPLC system with a UV detector or other suitable quantitative analytical instrument

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1,5-Dimethyl Citrate to a series of vials, ensuring a solid phase remains after equilibration.

-

Add a known volume of the selected solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by taking measurements at various time points (e.g., 12, 24, 48, 72 hours) until the concentration in solution remains constant.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Centrifuge the vials to further separate the solid and supernatant.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a syringe filter to remove any remaining undissolved solid.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample using a validated analytical method to determine the concentration of 1,5-Dimethyl Citrate.

-

Perform the analysis in triplicate for each solvent.

-

-

Data Reporting:

-

Calculate the solubility as the average concentration from the triplicate measurements.

-

Express the solubility in units such as mg/mL or µg/mL.

-

A visual representation of this experimental workflow is provided below.

Stability Profile

The chemical stability of 1,5-Dimethyl Citrate is a critical parameter that dictates its shelf-life, storage conditions, and potential degradation pathways. Understanding its stability is essential to prevent the formation of impurities that could affect its activity or safety.

Recommended Storage Conditions

Based on available data sheets, the following storage conditions are recommended for 1,5-Dimethyl Citrate.

| Condition | Duration | Temperature | Reference |

| Short-term | - | Room Temperature | [1] |

| Long-term | 6 months after receipt | 4°C | [1] |

| General Storage | - | 2°C - 8°C | [3][5] |

Experimental Protocol for Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.[1][6] The following protocol outlines a comprehensive forced degradation study for 1,5-Dimethyl Citrate.

Objective: To investigate the degradation of 1,5-Dimethyl Citrate under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to identify major degradation products.

Materials:

-

1,5-Dimethyl Citrate

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M and 1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M and 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

Suitable organic solvent for stock solution preparation (e.g., Methanol or Acetonitrile)

-

pH meter

-

Thermostatic ovens

-

Photostability chamber

-

HPLC-UV/PDA/MS system

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of 1,5-Dimethyl Citrate at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

-

Acid Hydrolysis:

-

Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials.

-

Incubate the vials at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 24 hours).

-

Withdraw samples at various time points, neutralize with an appropriate base (e.g., NaOH), and dilute for analysis.

-

-

Base Hydrolysis:

-

Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials.

-

Keep the vials at room temperature or a slightly elevated temperature for a defined period.

-

Withdraw samples at various time points, neutralize with an appropriate acid (e.g., HCl), and dilute for analysis. Due to the ester linkages, hydrolysis is expected to be more rapid under basic conditions.

-

-

Oxidative Degradation:

-

Mix the stock solution with 3% H₂O₂.

-

Store the solution at room temperature, protected from light, for up to 24 hours.

-

Withdraw samples at various time points and dilute for analysis.

-

-

Thermal Degradation:

-

Expose the solid 1,5-Dimethyl Citrate to dry heat in a thermostatic oven (e.g., 80°C) for a specified duration.

-

Also, expose a solution of 1,5-Dimethyl Citrate to the same thermal stress.

-

At the end of the exposure, dissolve the solid or dilute the solution for analysis.

-

-

Photolytic Degradation:

-

Expose both the solid and a solution of 1,5-Dimethyl Citrate to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

-

Analyze the samples after exposure, including a control sample stored in the dark.

-

-

Analysis:

-

Analyze all stressed samples and a non-stressed control sample using a stability-indicating HPLC method (see Section 4.0). A photodiode array (PDA) detector is useful for assessing peak purity, and a mass spectrometer (MS) is invaluable for identifying the mass of potential degradation products.

-

-

Data Evaluation:

-

Calculate the percentage degradation of 1,5-Dimethyl Citrate under each condition.

-

Identify and quantify the major degradation products.

-

Propose potential degradation pathways based on the identified products.

-

A workflow for this process is illustrated below.

Analytical Methodologies

A validated stability-indicating analytical method is essential for accurately quantifying 1,5-Dimethyl Citrate and its degradation products. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a common and suitable approach.

General Protocol for a Stability-Indicating RP-HPLC Method

Objective: To develop an RP-HPLC method capable of separating 1,5-Dimethyl Citrate from its potential process impurities and degradation products.

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column oven, and a PDA or UV detector.

Chromatographic Conditions (Starting Point for Development):

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient: A linear gradient starting with a high percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over time (e.g., 5% to 95% B in 20 minutes).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: As 1,5-Dimethyl Citrate lacks a strong chromophore, detection at a low UV wavelength (e.g., 210 nm) is recommended.

-

Injection Volume: 10 µL.

-

Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v).

Method Development and Validation:

-

Specificity: Inject the diluent, a standard solution of 1,5-Dimethyl Citrate, and samples from the forced degradation study. The method is specific if the peak for 1,5-Dimethyl Citrate is well-resolved from all degradation product peaks and any peaks from the diluent.

-

Linearity: Prepare a series of standard solutions of 1,5-Dimethyl Citrate over a range of concentrations (e.g., 10-150 µg/mL). Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[7][8]

-

Accuracy and Precision: Determine the accuracy (as percent recovery) and precision (as percent relative standard deviation, %RSD) by analyzing samples at multiple concentration levels (e.g., low, medium, high) on the same day (repeatability) and on different days (intermediate precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Intentionally vary chromatographic parameters (e.g., pH of Mobile Phase A, column temperature, flow rate) to assess the method's reliability during normal use.

Biological Activity and Signaling Pathways

Recent studies have shown that 1,5-Dimethyl Citrate possesses anti-inflammatory properties. It has been found to inhibit the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophage cells.[9]

The expression of both iNOS and COX-2 is known to be regulated by the transcription factor Nuclear Factor-kappa B (NF-κB).[3][10] The canonical NF-κB signaling pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals like LPS, a cascade of events leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for iNOS and COX-2.[3][10] The inhibitory effect of 1,5-Dimethyl Citrate on iNOS and COX-2 expression suggests that it likely interferes with this signaling pathway.

The diagram below illustrates the canonical NF-κB signaling pathway and the putative point of intervention by 1,5-Dimethyl Citrate.

References

- 1. ijrpp.com [ijrpp.com]

- 2. 1,5-Dimethyl citrate | 53798-96-2 | FD22245 | Biosynth [biosynth.com]

- 3. Molecular mechanisms underlying chemopreventive activities of anti-inflammatory phytochemicals: down-regulation of COX-2 and iNOS through suppression of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. theclinivex.com [theclinivex.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 8. Stability indicating RP-HPLC method for determination of dimethyl fumarate in presence of its main degradation products: Application to degradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.7 cells by carboxybutyrylated glucosamine takes place via down-regulation of mitogen-activated protein kinase-mediated nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of 1,5-Dimethyl Citrate Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the bioactivity of 1,5-Dimethyl Citrate, with a focus on its anti-inflammatory properties. The information is compiled from peer-reviewed research and is intended to serve as a foundational resource for further investigation and development.

Core Bioactivity: Anti-Inflammatory Effects

1,5-Dimethyl Citrate, a derivative of citric acid isolated from Sea Buckthorn (Hippophae rhamnoides), has demonstrated significant anti-inflammatory activity.[1] Research has shown that it can effectively inhibit the inflammatory response in RAW 264.7 mouse macrophages stimulated by lipopolysaccharide (LPS).[1]

The primary mechanism of its anti-inflammatory action involves the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a cornerstone of the inflammatory response, and its inhibition is a key target for many anti-inflammatory drugs. 1,5-Dimethyl Citrate has been shown to impede the expression of several key proteins within this pathway, leading to a reduction in the production of pro-inflammatory mediators.[1]

Quantitative Bioactivity Data

The inhibitory effect of 1,5-Dimethyl Citrate on nitric oxide (NO) production, a key inflammatory mediator, has been quantified. The following table summarizes the reported IC50 value.

| Bioactivity Metric | Cell Line | Stimulant | Value | Reference |

| IC50 for NO Production Inhibition | RAW 264.7 | LPS | 39.76 ± 0.16 µM | [1] |

Signaling Pathway Analysis

The anti-inflammatory effects of 1,5-Dimethyl Citrate are mediated through the inhibition of the canonical NF-κB signaling pathway. Upon stimulation by LPS, Toll-like receptor 4 (TLR4) activation typically leads to a cascade that results in the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα). This allows the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

1,5-Dimethyl Citrate intervenes in this pathway by markedly inhibiting the expression of IκB kinase alpha/beta (IKKα/β) and IκBα.[1] This, in turn, prevents the nuclear translocation of the NF-κB p65 subunit.[1] Consequently, the expression of downstream inflammatory targets such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) is significantly reduced.[1]

Experimental Protocols